1-(3-Nitrobenzyl)piperazine
Overview
Description
1-(3-Nitrobenzyl)piperazine is an organic compound with the molecular formula C₁₁H₁₅N₃O₂ It is characterized by a piperazine ring substituted with a 3-nitrobenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Nitrobenzyl)piperazine can be synthesized through several methods. One common approach involves the nucleophilic substitution reaction between piperazine and 3-nitrobenzyl chloride under basic conditions. The reaction typically proceeds in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization or column chromatography .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often utilizing continuous flow reactors and automated purification systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions: 1-(3-Nitrobenzyl)piperazine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium on carbon (Pd/C).
Substitution: Sodium hydroxide, potassium carbonate, various nucleophiles.
Major Products Formed:
Reduction: 1-(3-Aminobenzyl)piperazine.
Substitution: Various substituted benzyl piperazines depending on the nucleophile used.
Scientific Research Applications
1-(3-Nitrobenzyl)piperazine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential pharmacological properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Nitrobenzyl)piperazine is not fully understood, but it is believed to interact with various molecular targets. The nitro group can undergo reduction to form an amino group, which may then interact with biological receptors or enzymes. The piperazine ring itself is known to interact with neurotransmitter receptors, potentially modulating their activity .
Comparison with Similar Compounds
1-(4-Nitrobenzyl)piperazine: Similar structure but with the nitro group at the 4-position.
1-(3-Aminobenzyl)piperazine: The reduced form of 1-(3-Nitrobenzyl)piperazine.
1-Benzylpiperazine: Lacks the nitro group, used as a psychoactive substance
Uniqueness: this compound is unique due to the presence of the nitro group at the 3-position, which imparts distinct chemical reactivity and potential biological activity. This structural feature allows for specific interactions in chemical and biological systems that are not possible with other similar compounds .
Properties
IUPAC Name |
1-[(3-nitrophenyl)methyl]piperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2/c15-14(16)11-3-1-2-10(8-11)9-13-6-4-12-5-7-13/h1-3,8,12H,4-7,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPEYPFYIBGIHQW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=CC(=CC=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70358085 | |
Record name | 1-(3-nitrobenzyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70358085 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
203047-37-4 | |
Record name | 1-(3-nitrobenzyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70358085 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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